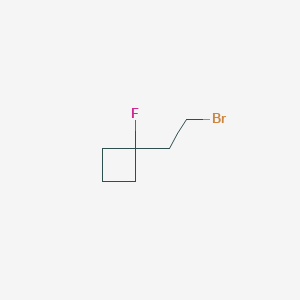

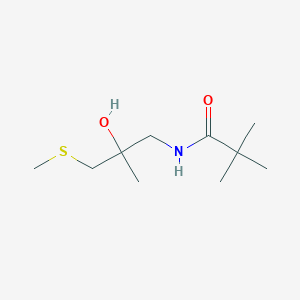

![molecular formula C23H19N3O2 B2503692 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone CAS No. 1234708-86-1](/img/structure/B2503692.png)

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone” is a type of benzimidazole derivative . Benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of aromatic aldehyde and o-phenylenediamine . A series of new benzimidazole conjugates were synthesized and evaluated for their antiproliferative activity .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A series of benzimidazole monomers were prepared by condensing substituted aromatic aldehydes with 3, 4-diaminobenzophenone, leading to the synthesis of compounds with benzimidazole core structures. These compounds were converted into oligomers through oxidative polycondensation. The resulting oligomers exhibited significant optical, electrical, electrochemical, and thermal properties, suggesting their potential application in materials science and engineering (Anand & Muthusamy, 2018).

Antimicrobial and Cytotoxicity Studies

A new series of compounds containing the benzimidazole motif were synthesized and evaluated for their in vitro antimicrobial activity and cytotoxicity. These compounds showed promising activity against various bacterial and fungal strains. Additionally, some compounds demonstrated non-toxic nature when screened for cytotoxicity against human cancer cell lines, indicating their potential as medicinal agents (Shankar et al., 2018).

Antioxidant Properties

The synthesis of derivatives with benzimidazole and related structures revealed that these compounds possess effective antioxidant properties. Their radical scavenging activities were determined through various assays, comparing favorably to standard antioxidant compounds. This suggests their potential use in pharmaceutical applications as antioxidant agents (Çetinkaya et al., 2012).

Tubulin Polymerization Inhibitors

A series of novel conjugates containing benzimidazole and indole moieties were synthesized and evaluated for their ability to inhibit tubulin polymerization. Some of these conjugates showed considerable cytotoxicity against various human cancer cell lines, indicating their potential as chemotherapeutic agents. Further studies suggested that these compounds effectively inhibit microtubule assembly formation, which is crucial for cancer cell growth and proliferation (Mullagiri et al., 2018).

NR1/2B N-methyl-D-aspartate Receptor Antagonists

Research into the synthesis and evaluation of indole-2-carboxamides and benzimidazole-2-carboxamides led to the identification of potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds showed promising activity in animal models, suggesting their potential application in treating conditions associated with NMDA receptor dysregulation (Borza et al., 2007).

Mecanismo De Acción

Benzimidazole derivatives have shown considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . They effectively inhibit microtubule assembly formation in DU-145 . The apoptosis-inducing ability of these derivatives was confirmed by Hoechst staining, measurement of mitochondrial membrane potential and ROS generation, and annexin V-FITC assays .

Propiedades

IUPAC Name |

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-23(16-10-12-19(13-11-16)28-18-6-2-1-3-7-18)26-14-17(15-26)22-24-20-8-4-5-9-21(20)25-22/h1-13,17H,14-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEBPUIPQKDCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

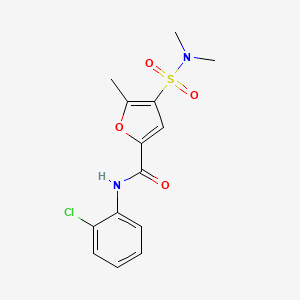

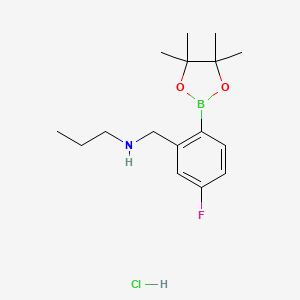

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

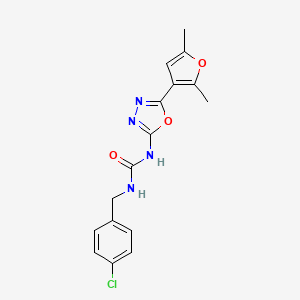

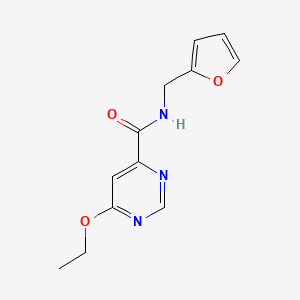

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

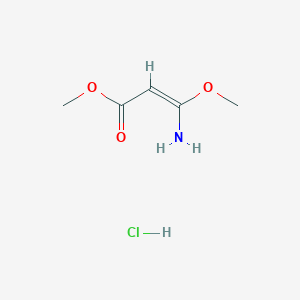

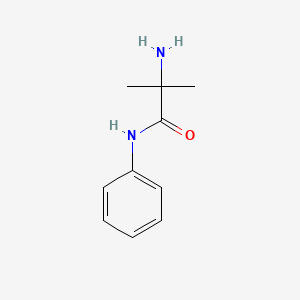

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)